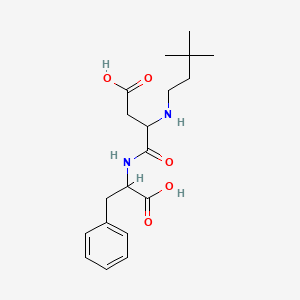
Dmbap
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP) is a bio-based compound that has garnered significant interest due to its unique chemical structure and potential applications. It is a pyrazine derivative synthesized from natural α-amino acids, specifically 4-aminophenylalanine. This compound is known for its aromatic heterocyclic structure, which includes two symmetrical aminobenzyl moieties .
准备方法
Synthetic Routes and Reaction Conditions: DMBAP is synthesized through an enzymatic cascade in Pseudomonas fluorescens SBW25. The process involves the heterologous expression of papABC genes, which synthesize 4-aminophenylalanine, along with papDEF genes of unknown function in Escherichia coli. This results in the production of this compound through a series of reactions involving C-acetyltransferase and oxidase enzymes .
Industrial Production Methods: The industrial production of this compound involves the crystallization of the compound from water as an anhydrate. The crystal structure is orthorhombic with space group P212121, and the compound has a melting point of 197°C with decomposition .
化学反应分析
Types of Reactions: DMBAP undergoes various chemical reactions, including oxidation and dehydration-condensation. The enzymatic synthesis involves the decarboxylation and transfer of acetyl residues to 4-aminophenylalanine, generating an α-aminoketone, which then spontaneously dehydrates and condenses to form dihydro this compound. This intermediate is subsequently oxidized to yield the pyrazine ring of this compound .
Common Reagents and Conditions: The synthesis of this compound involves the use of C-acetyltransferase and oxidase enzymes. The reaction conditions include the presence of natural α-amino acids and specific bacterial enzymes that facilitate the formation of the pyrazine ring .
Major Products Formed: The major product formed from the reactions involving this compound is the pyrazine ring structure, which is a key component of the compound’s unique chemical properties .
科学研究应用
DMBAP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. One notable application is its use as an electrolyte additive in lithium-ion batteries. Researchers have found that this compound can stabilize high-energy-density cathodes by forming a passivation layer on the surface, thereby suppressing decomposition and improving battery performance. This makes this compound a sustainable, eco-friendly, and cost-effective additive for next-generation electric vehicles and electronics .
作用机制
The mechanism of action of DMBAP involves its enzymatic synthesis from natural α-amino acids. The key enzymes involved are C-acetyltransferase, which decarboxylates and transfers acetyl residues to 4-aminophenylalanine, and oxidase, which oxidizes dihydro this compound to form the pyrazine ring. This unique mechanism allows for the efficient synthesis of monocyclic pyrazines from natural α-amino acids .
相似化合物的比较
DMBAP is unique compared to other similar compounds due to its bio-based origin and enzymatic synthesis pathway. Similar compounds include other pyrazine derivatives such as flavins and pterins, which are polycyclic pyrazines essential for life. Monocyclic pyrazines like this compound have a broad spectrum of antibacterial, antifungal, anticancer, and antiviral properties, making them promising candidates for pharmaceuticals and agricultural agents .
List of Similar Compounds
- Flavins
- Pterins
- Alkyl pyrazines
- Diketopiperazines
属性
IUPAC Name |
4-[(1-carboxy-2-phenylethyl)amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHAZJVJJCTGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

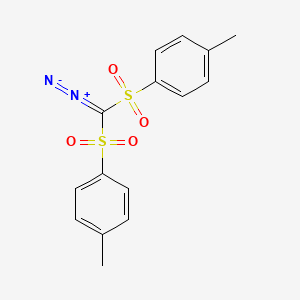
![Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B12325168.png)
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)
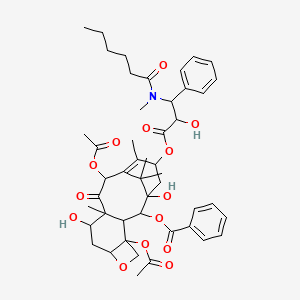
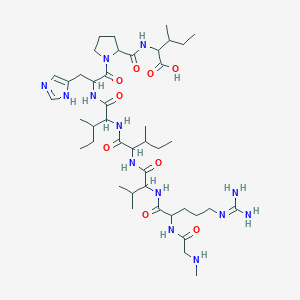
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
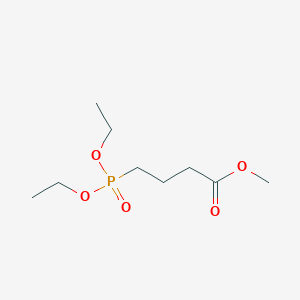
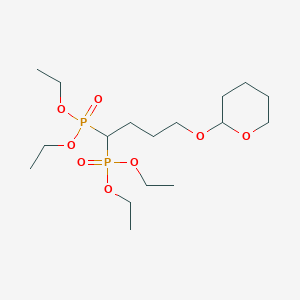
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)


